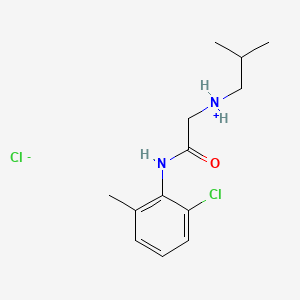
1,6-Naphthyridine-5-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Naphthyridine-5-carboximidamide is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused-ring system derived from the fusion of two pyridine rings through two adjacent carbon atoms, with an imidamide group attached at the 5th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Naphthyridine-5-carboximidamide can be synthesized through various methods. One common approach involves the reaction of ketones, malononitrile, and amines. For instance, grinding 2 mmol of ketones, 2 mmol of malononitrile, and 1 mmol of amines in a mortar at room temperature for 5–7 minutes can yield 1,2-dihydro[1,6]-naphthyridine derivatives in 90–97% yields .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step sequences, expensive catalysts, and inert atmospheres. These methods are designed to maximize yield and purity while minimizing environmental impact. Green chemistry approaches, such as solvent-free and catalyst-free synthesis, are also being explored to make the production process more eco-friendly .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Naphthyridine-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include arylboronic acids, which can produce monoarylated or diarylated 1,6-naphthyridines under specific conditions . For example, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids can yield monoarylated or diarylated products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with arylboronic acids can yield monoarylated or diarylated 1,6-naphthyridines .
Applications De Recherche Scientifique
1,6-Naphthyridine-5-carboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in diagnostics, agriculture, and industrial endeavors.
Mécanisme D'action
The mechanism of action of 1,6-naphthyridine-5-carboximidamide involves its interaction with specific molecular targets and pathways. For example, it has been identified as a novel scaffold for the inhibition of c-Met kinase, which is related to cancer activity . The compound can insert a cyclic urea pharmacophore into the 1,6-naphthyridine skeleton, developing inhibitors for specific kinases .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Naphthyridine-5-carboximidamide can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridines: These compounds have a similar fused-ring system but differ in the position of the nitrogen atoms.
1,8-Naphthyridines: These compounds also have a fused-ring system but with different mutual arrangements of nitrogen atoms.
Uniqueness
This compound is unique due to its specific structure and the presence of the imidamide group at the 5th position.
Propriétés
Formule moléculaire |
C9H8N4 |
|---|---|
Poids moléculaire |
172.19 g/mol |
Nom IUPAC |
1,6-naphthyridine-5-carboximidamide |
InChI |
InChI=1S/C9H8N4/c10-9(11)8-6-2-1-4-12-7(6)3-5-13-8/h1-5H,(H3,10,11) |
Clé InChI |
MDSBQQZPBYJDPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2C(=N)N)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran](/img/structure/B13751280.png)
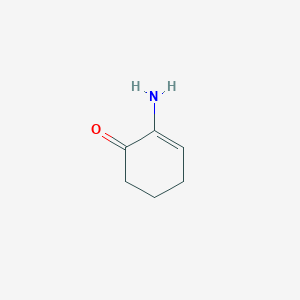




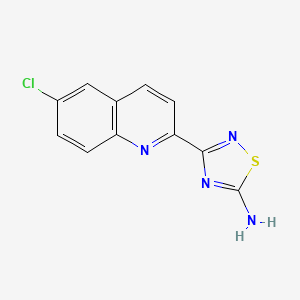
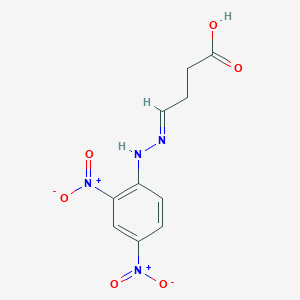

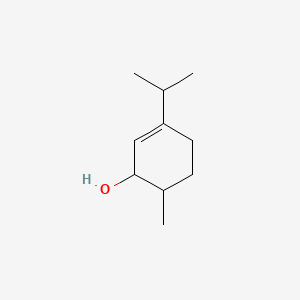
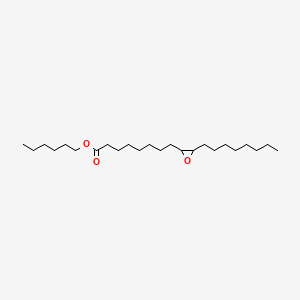
![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate](/img/structure/B13751353.png)
